Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is an organic compound with the molecular formula C20H22ClNO4 and a molecular weight of 375.856 g/mol . This compound is known for its unique chemical structure, which includes a butyl ester, a chlorinated aromatic ring, and an amide linkage. It is used in various scientific research applications due to its distinctive properties.
Vorbereitungsmethoden
The synthesis of Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenol and 3-aminobenzoic acid.
Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with chloroacetyl chloride to form 4-chloro-3-methylphenoxyacetyl chloride.
Amide Formation: The intermediate is then reacted with 3-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the product is esterified with butanol to form this compound.
Analyse Chemischer Reaktionen
Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogens like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Butyl 3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can be compared with other similar compounds:
Eigenschaften
Molekularformel |
C20H22ClNO4 |
---|---|
Molekulargewicht |
375.8 g/mol |
IUPAC-Name |
butyl 3-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H22ClNO4/c1-3-4-10-25-20(24)15-6-5-7-16(12-15)22-19(23)13-26-17-8-9-18(21)14(2)11-17/h5-9,11-12H,3-4,10,13H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
NQSFQMQVGZOGJE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.